N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Description
The compound N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide features a phenoxyacetamide backbone with three critical substituents:
- A 4-isopropylphenyl group attached to the phenoxy ring.
- A dimethylamino group and furan-2-yl moiety on the ethyl side chain.
This structure combines lipophilic (isopropyl), electron-donating (dimethylamino), and heteroaromatic (furan) elements, which may influence solubility, receptor binding, and pharmacokinetics.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H26N2O3/c1-14(2)15-7-9-16(10-8-15)24-13-19(22)20-12-17(21(3)4)18-6-5-11-23-18/h5-11,14,17H,12-13H2,1-4H3,(H,20,22) |
InChI Key |
GBANOUHBWMPVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-[4-(propan-2-yl)phenoxy]acetic acid
This intermediate is typically synthesized via nucleophilic substitution or esterification.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | 4-(propan-2-yl)phenol + Chloroacetic acid, NaOH, reflux | 90% | |
| Hydrolysis | Methyl 2-[4-(propan-2-yl)phenoxy]acetate, LiOH·H₂O, THF/H₂O, reflux | 15% |
Key Notes :
Step 2: Preparation of 2-(dimethylamino)-2-(furan-2-yl)ethylamine
This amine is synthesized via alkylation or reduction.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | 2-(Furan-2-yl)ethanol + Dimethylamine, NaBH₃CN, MeOH | 85% | |
| Alkylation | Furan-2-yl ethyl bromide + Dimethylamine, K₂CO₃, DMF | 78% |
Critical Factors :
Step 3: Amide Coupling
The acid and amine are coupled using carbodiimide-based reagents.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Oxalyl chloride | DCM, 0–20°C, 3 h; then amine addition | 91.4% | |
| EDCI + HOBt | DCM, rt, 12–18 h | 83.2% | |
| DCC + DMAP | DCM, 0°C, 2 h; then amine addition | 82% |
Optimization Insights :
-
Oxalyl chloride provides rapid activation but requires anhydrous conditions.
-
EDCI/HOBt offers milder conditions and higher tolerance to moisture.
Synthetic Route 2: Alternative Approaches
One-Pot Synthesis
Direct coupling of 4-(propan-2-yl)phenol with chloroacetic acid and the amine:
Challenges :
Solid-Phase Synthesis
Immobilization of the acid on resin followed by amine coupling:
Advantages :
Purification and Crystallization
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce the corresponding amine .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various pathogens. For instance, studies on related derivatives have reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide may also possess significant antimicrobial properties.
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives have shown IC50 values below 1 μg/mL against colon cancer cells (HT29), indicating potential for further investigation in cancer therapeutics .
- Antitubercular Properties : The structural framework of this compound aligns with those found in antitubercular agents. Research on related compounds has identified promising activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for similar applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds similar to this compound:
-
Antimicrobial Evaluation : A study demonstrated that certain derivatives inhibited biofilm formation in bacterial cultures, suggesting structural features contribute to enhanced antibacterial activity .
Activity Type Target Pathogen/Cell Line MIC (μg/mL) Notes Antimicrobial Staphylococcus aureus 0.22 - 0.25 Synergistic effects noted Antimicrobial Staphylococcus epidermidis 0.22 - 0.25 Effective against biofilm Antitumor HT29 (Colon Cancer) IC50 < 1.98 Significant growth inhibition Antitumor Jurkat T Cells IC50 < 1.61 Enhanced by electron-donating groups
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the furan ring may participate in redox reactions. The phenoxyacetamide moiety can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*Calculated from molecular formula (C₂₁H₂₉N₃O₃).
†Estimated using fragment-based methods.
Key Observations:
- Lipophilicity: The target compound’s isopropyl and furan groups likely increase lipophilicity compared to ’s polar aminoethoxy chain.
- Solubility: Compounds with tertiary amines (e.g., dimethylamino groups) may exhibit pH-dependent solubility, as seen in hydrochloride salts () .
- Bioisosteric Replacements: Suvecaltamide () replaces the dimethylamino-furan moiety with a trifluoroethoxy-pyridine group, enhancing metabolic stability but reducing CNS permeability .
Pharmacological Activities
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Suvecaltamide (): Acts as a voltage-activated calcium channel stabilizer with antiepileptic activity, highlighting the role of the 4-isopropylphenoxy group in ion channel modulation .
- Compounds: Orexin-1 receptor antagonists with improved CNS permeability, suggesting the dimethylamino group may enhance blood-brain barrier penetration .
- Compounds: Substituted phenoxy acetamides demonstrate anti-inflammatory and analgesic activity, linked to COX-2 inhibition .
The target compound’s dimethylamino and furan groups could position it for CNS-targeted applications (e.g., neuropathic pain or receptor antagonism), whereas the isopropyl group may enhance binding to hydrophobic pockets in proteins.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, incorporating a dimethylamino group, a furan moiety, and a propan-2-yl phenoxy group. The molecular formula of this compound is , indicating the presence of 19 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. This article explores the biological activity of this compound based on current research findings and case studies.
Structural Characteristics
The structural components of this compound suggest various pharmacological applications:
- Dimethylamino Group: Enhances lipophilicity and bioavailability.
- Furan Ring: Can participate in various biochemical interactions.
- Propan-2-yl Phenoxy Group: May contribute to specific receptor interactions.
These functional groups are crucial in determining the compound's reactivity and biological activity.
Research indicates that compounds with similar structures often modulate various biochemical pathways. The proposed mechanisms of action for this compound include:
- Antimicrobial Activity: Compounds with furan rings show potential antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Anticancer Properties: Similar derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction.
- Neurological Effects: The dimethylamino group may enhance interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(dimethylamino)-phenyl]-acetamide | Dimethylamino group; phenyl ring | Antimicrobial |
| 4-Amino-N,N-dimethylaniline | Amino group; dimethylamine | Anticancer |
| N-[1-(furan-3-yl)-ethanamine] | Furan moiety; ethylamine | Antimicrobial |
This table illustrates the diversity within the chemical class and highlights the unique features of this compound that may enhance its therapeutic potential.
Synthesis and Evaluation
The synthesis of this compound typically involves several steps, including:
- Formation of the furan moiety through cyclization reactions.
- Introduction of the dimethylamino group via nucleophilic substitution.
- Coupling with the propan-2-yl phenoxy component.
These methods can vary based on desired yields and purity levels, with careful consideration given to reaction conditions and purification techniques.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Future Directions
The ongoing research into this compound aims to elucidate its full pharmacological profile, including:
- Mechanistic Studies: Understanding how this compound interacts at the molecular level with specific biological targets.
- Toxicological Assessments: Evaluating safety profiles to ensure therapeutic viability.
- Analog Development: Synthesizing analogs to optimize efficacy and reduce potential side effects.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide, and how do solvent choices impact yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols and dimethylaminoethyl intermediates. For example, acylation of 4-isopropylphenol with chloroacetyl chloride generates the phenoxyacetamide backbone, followed by nucleophilic substitution with a dimethylamino-furan intermediate. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while base catalysts like K₂CO₃ improve substitution efficiency . Yield optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Resolves furan ring protons (δ 6.2–7.4 ppm) and dimethylamino groups (δ 2.2–2.8 ppm). Overlapping signals in the aromatic region may require 2D-COSY or HSQC for assignment .
- HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and electrospray ionization (ESI+) for molecular ion detection (expected [M+H]+ ~405 m/z) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound, and what analytical methods validate stereochemical purity?
- Methodological Answer : Chiral separation employs HPLC with polysaccharide-based columns (e.g., Chiralpak® OD-H) and isocratic elution (hexane:isopropanol 90:10). For preparative-scale resolution, supercritical fluid chromatography (SFC) with CO₂/MeOH co-solvents reduces solvent waste. Stereochemical validation uses circular dichroism (CD) spectroscopy or X-ray crystallography (if single crystals are obtainable) .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors). Key parameters include furan oxygen hydrogen bonding and dimethylamino group cation-π interactions .
- MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS. Monitor root-mean-square deviation (RMSD) of ligand-receptor complexes .
Q. How do conflicting bioactivity results across studies arise, and what validation protocols address these discrepancies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies:
- Dose-Response Curves : Use 8–12 concentration points (1 nM–100 μM) to calculate IC50/EC50.
- Orthogonal Assays : Confirm receptor antagonism via calcium flux (FLIPR) and cAMP accumulation assays .
- Solubility Checks : Pre-dissolve in DMSO (<0.1% final) and verify with nephelometry .
Data Contradiction Analysis
Q. How should researchers interpret contradictory pharmacokinetic data (e.g., bioavailability in rodent vs. human microsomes)?
- Methodological Answer : Species-specific metabolic differences arise from cytochrome P450 isoform expression. Conduct parallel assays:
- Microsomal Stability : Incubate with NADPH-fortified liver microsomes (human vs. rat) and quantify parent compound via LC-MS/MS.
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect species-specific hydroxylation or demethylation pathways .
Experimental Design Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, K₂CO₃, DMF, 70°C | 78 | 92% |
| Amination | Dimethylamino-furan, Et₃N, MeCN, 80°C | 65 | 89% |
| Purification | Silica gel chromatography (EtOAc:hexane 3:7) | 58 | 95% |
Q. Table 2: Analytical Benchmarks
| Technique | Critical Parameters | Target Output |
|---|---|---|
| Chiral HPLC | Column: Chiralpak OD-H; Flow: 1 mL/min | Baseline separation (Rs > 1.5) |
| Docking | Grid box size: 25 ų; Exhaustiveness: 20 | Binding energy ≤ -8.0 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
